![molecular formula C23H21N7 B1197054 2-ethyl-5,7-dimethyl-3-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]imidazo[4,5-b]pyridine CAS No. 135145-96-9](/img/structure/B1197054.png)
2-ethyl-5,7-dimethyl-3-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-158,809 is an angiotensin II type 1 receptor antagonist. It has been studied for its potential to prevent or ameliorate cognitive impairment induced by fractionated whole-brain irradiation . This compound is of interest due to its potential therapeutic applications in various medical conditions, particularly those related to the renin-angiotensin system.
Preparation Methods
The preparation of L-158,809 involves synthetic routes that include the use of specific reagents and conditions. One method involves the preparation of microspheres containing L-158,809 using spray-dried biodegradable polymers . The average yield of L-158,809 microspheres is 95% of the theoretical loading, with an average diameter of 1 to 3 micrometers . The release kinetics suggest a multi-parameter controlled release system, where the drug is molecularly dispersed .
Chemical Reactions Analysis
L-158,809 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include solvents like DMSO and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
L-158,809 has been extensively studied for its scientific research applications. It has shown promise in preventing or ameliorating cognitive impairment induced by fractionated whole-brain irradiation . Additionally, it has been evaluated for its potential to alleviate muscle pathology in mouse models of laminin-α2-deficient congenital muscular dystrophy . The compound’s ability to reduce fibrosis and inflammation in skeletal muscle, as well as improve muscle regeneration, has been demonstrated in these studies .
Mechanism of Action
The mechanism of action of L-158,809 involves its role as an angiotensin II type 1 receptor antagonist. By blocking the angiotensin II type 1 receptor, L-158,809 prevents the activation of pathways that lead to cognitive impairment and muscle pathology. This includes the inhibition of transforming growth factor-beta (TGF-β) signaling, which is known to promote fibrosis and impair muscle regeneration .
Comparison with Similar Compounds
L-158,809 is similar to other angiotensin II type 1 receptor antagonists, such as losartan. it has shown unique properties in specific research applications. For example, while losartan is widely used to treat hypertension and cardiomyopathy, L-158,809 has demonstrated specific efficacy in preventing cognitive impairment and alleviating muscle pathology in experimental models . Other similar compounds include valsartan and irbesartan, which also target the angiotensin II type 1 receptor but may have different pharmacokinetic profiles and therapeutic applications.
Properties
CAS No. |
135145-96-9 |
|---|---|
Molecular Formula |
C23H21N7 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-ethyl-5,7-dimethyl-3-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C23H21N7/c1-4-20-25-21-14(2)13-15(3)24-23(21)30(20)17-11-9-16(10-12-17)18-7-5-6-8-19(18)22-26-28-29-27-22/h5-13H,4H2,1-3H3,(H,26,27,28,29) |
InChI Key |
ZXLFZNWBWMYLDB-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(N1C3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C=C2C)C |
Canonical SMILES |
CCC1=NC2=C(N1C3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C=C2C)C |
Synonyms |
L 158809 L-158,809 L-158809 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


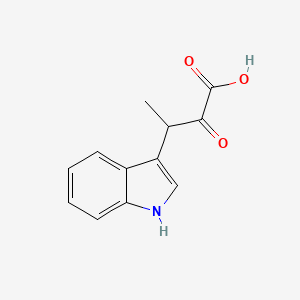
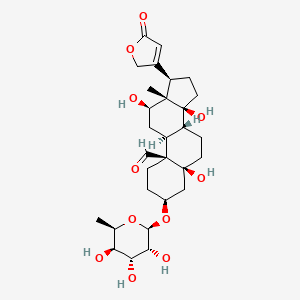
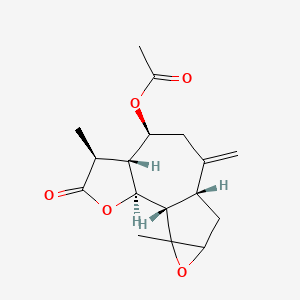
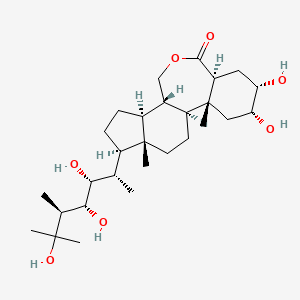
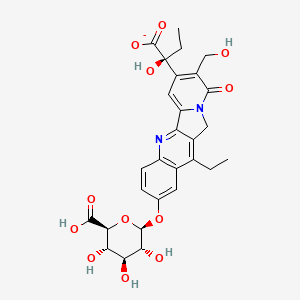

![4-[[Bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol](/img/structure/B1196980.png)
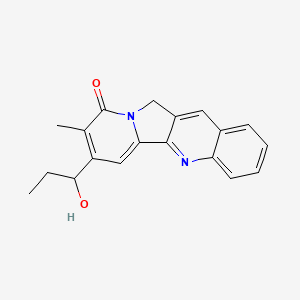
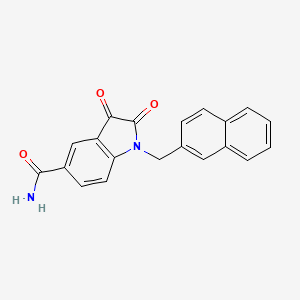
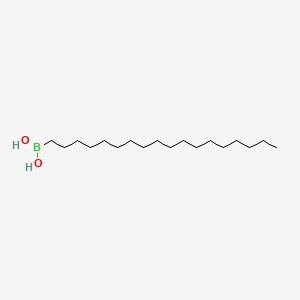
![2-[[4-Amino-2-(ethylamino)-5-thiazolyl]-phenylmethylidene]propanedinitrile](/img/structure/B1196989.png)

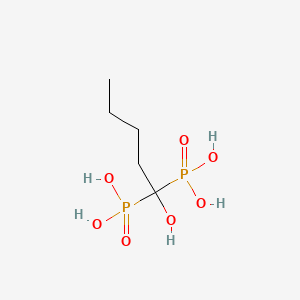
![3-[[[5-(Phenylmethyl)-1,3,4-oxadiazol-2-yl]thio]methyl]benzoic acid](/img/structure/B1196995.png)
